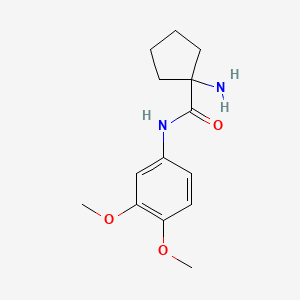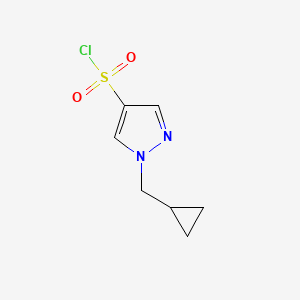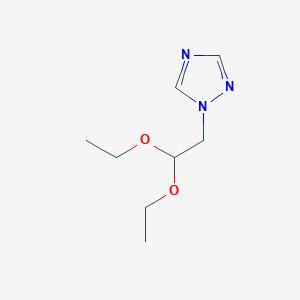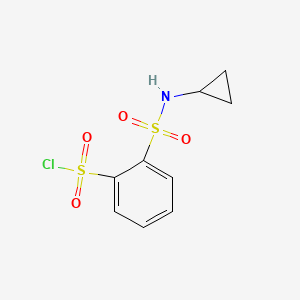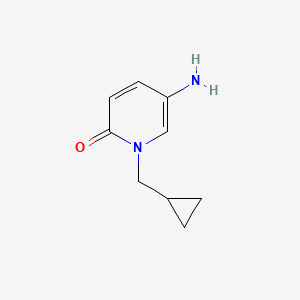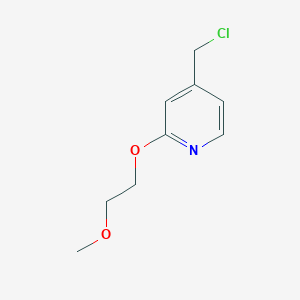
4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine
Vue d'ensemble
Description
4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine (CM2MEP) is an organochlorine compound with a wide range of applications in scientific research. It is a derivative of pyridine, an aromatic heterocyclic compound, and is a colorless liquid with a sweet, chloroform-like odor. It is a versatile compound that can be used as a reactant, catalyst, or intermediate in various synthetic reactions. CM2MEP has been studied extensively in the past few decades and has been used in numerous biomedical and pharmaceutical applications.
Applications De Recherche Scientifique
Synthesis of Thermoresponsive Polymers
4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine: is utilized in the synthesis of thermoresponsive polymers like poly-oligo(ethylene glycol) methacrylates (POEGMA). These polymers exhibit unique properties that enable them to respond to temperature changes . They are particularly advantageous due to their biocompatibility and resistance to protein absorption , making them suitable for biomedical applications such as drug delivery systems and tissue engineering .
Coating for Antifouling Materials
The compound is also instrumental in coating materials to impart antifouling properties . This is critical in the development of surfaces that resist biofouling, which has applications in marine equipment , medical devices , and water treatment systems . The coatings help in reducing the attachment of unwanted biological materials .
Fabrication of Photonic Hydrogels
Another application is in the fabrication of photonic hydrogels using POEGMA microgels. These hydrogels can be used to create sensors that detect environmental changes or as components in optical devices . The ability to form hydrogels with controlled optical properties is valuable in the field of photonics .
Development of Controlled Drug Release Systems
The chemical serves as a precursor in the development of nanogels for controlled drug release. This is a significant area of research in pharmacology , where precise control over the release of medication can lead to more effective treatments with reduced side effects .
Anionic Polymerization Techniques
It is also involved in anionic polymerization techniques to create block copolymers with specific properties. These copolymers have a range of applications, including adhesives , coatings , and specialty plastics . The controlled synthesis method allows for the production of polymers with narrow molecular weight distribution and specific block ratios .
Microphase Separation Studies
Lastly, the compound is used in studies related to microphase separation in block copolymers. Understanding the phase behavior of these polymers is crucial for designing materials with desired mechanical and thermal properties, which can be applied in advanced material science and engineering .
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-12-4-5-13-9-6-8(7-10)2-3-11-9/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLIEBKBCCVWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-methoxyethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)
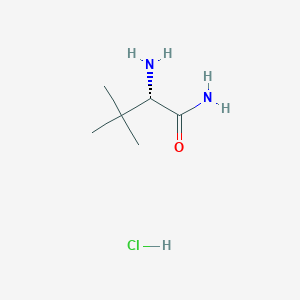
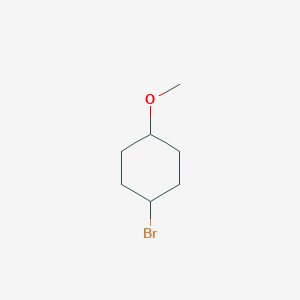
![4-[(2-Chloropyridin-4-yl)methyl]piperazin-2-one](/img/structure/B1526414.png)
![Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate](/img/structure/B1526415.png)
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxybenzoic acid](/img/structure/B1526418.png)
